2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon and a cyano (-CN) functional group at the sixth position of the hexanoic acid backbone. The Boc group serves as a temporary protective moiety in peptide synthesis, enhancing stability during reactions, while the cyano group provides a reactive site for further chemical modifications, such as reduction to amines or participation in cycloaddition reactions.
Properties
IUPAC Name |
6-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQMDJLHJZYEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid typically involves the protection of an amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the formation of the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a crucial step in the production of various pharmaceuticals and fine chemicals.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, hydrochloric acid, or aluminum chloride can be used to remove the Boc group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the cyano group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions include deprotected amines, reduced amines, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Properties
Molecular Formula : CHNO
Molecular Weight : 256.30 g/mol
IUPAC Name : 6-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
SMILES Notation : CC(C)(C)OC(=O)NC(CCCCC#N)C(=O)O
InChI Key : CMQMDJLHJZYEPN-UHFFFAOYSA-N
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.
Medicinal Chemistry
The compound's structure makes it a valuable intermediate in the synthesis of bioactive molecules. Its potential applications include:
- Anticancer agents : Research has indicated that derivatives of cyano-containing amino acids can exhibit anticancer properties by inhibiting tumor growth.
- Neuroprotective agents : Some studies suggest that compounds with similar structures may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Peptide Synthesis
The Boc protecting group allows for selective deprotection in peptide synthesis, facilitating the construction of complex peptides with specific functionalities. This method is crucial for developing peptide-based therapeutics.
Drug Development
Due to its unique chemical properties, 2-{[(tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid can serve as a scaffold for developing new drugs targeting various biological pathways.
Case Studies and Research Findings
While specific literature data on this compound is limited, related studies provide insights into its potential applications:
- A study published in Synthetic Communications explored the synthesis of amino acid derivatives and their biological activities, highlighting the importance of cyano groups in enhancing pharmacological profiles (DOI:10.1021/ja01060a046) .
- Research on non-proteinogenic amino acids indicates that modifications like those seen in this compound can lead to improved binding affinities in drug design (DOI:10.1016/j.bmcl.2019.126721) .
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide coupling . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Differences
- Cyano vs. Ureido Groups: The target compound’s cyano group is electron-deficient, enabling nucleophilic additions or reductions to amines. In contrast, the ureido group in the analog from participates in hydrogen bonding, making it suitable for designing enzyme inhibitors or supramolecular assemblies .
- Cyano vs. Alkyne Groups: The alkyne in the hept-6-ynoic acid derivative () is pivotal in click chemistry for bioconjugation, while the cyano group offers orthogonal reactivity for nitrile-specific transformations .
Physicochemical Properties
- Molecular Weight: The cyano-containing compound has a lower molecular weight (255.29 g/mol) than the ureido analog (289.33 g/mol) due to the absence of additional nitrogen and oxygen atoms.
- Reactivity: The cyano group’s polarity (≈3.5 Debye) enhances solubility in polar aprotic solvents, whereas the alkyne group’s linear geometry facilitates regioselective reactions .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid, also known by its CAS number 177031-12-8, is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, presenting detailed findings from various studies, data tables, and case studies to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2O4 |
| Molecular Weight | 256.3 g/mol |
| CAS Number | 177031-12-8 |
| IUPAC Name | 6-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Safety Information
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H312-H315-H319-H332-H335 |
| Precautionary Statements | P261-P264-P270-P271-P280 |
The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing amino acid metabolism and synthesis.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Molecules demonstrated that derivatives of amino acids, including those similar to this compound, exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of compounds with similar structures. It was found that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease treatments .
- Enzyme Inhibition : Research highlighted the compound's potential as an enzyme inhibitor, particularly in pathways involving amino acid metabolism. The inhibition of specific enzymes could lead to altered metabolic states beneficial in certain therapeutic contexts .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Comparative Analysis of Cyano Group Introduction Methods
| Method | Yield (%) | Purity (%) | Side Products | Reference |
|---|---|---|---|---|
| KCN in DMF (60°C) | 72 | 89 | Alkylated byproducts | |
| NaCN with PTC (25°C) | 85 | 95 | Minimal | |
| Cyanide-Boc coupling | 68 | 91 | Unprotected amine traces |
Q. Table 2: Analytical Techniques for Stereochemical Validation
| Technique | Resolution Limit | Sample Requirement | Key Advantage |
|---|---|---|---|
| Chiral HPLC | 0.1% ee | 1–5 mg | High sensitivity |
| X-ray crystallography | Absolute | Single crystal | Definitive structure |
| Dynamic NMR | 5% ee | 10–20 mg | No crystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
